Ethyl 5-(chlorosulfonyl)-3-furoate
Overview
Description
Ethyl 5-(chlorosulfonyl)-3-furoate is a chemical compound with the CAS Number: 87299-59-0. It has a molecular weight of 238.65 . It is stored at a temperature of 4°C and has a purity of 95%. The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl levulinate from furfuryl alcohol was carried out at a temperature of 120 °C for 2 h . The conversion rate and yield percentages for the catalyzed reaction were 98.2 and 94.7%, respectively .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 .Chemical Reactions Analysis
Ethers, which this compound is a type of, commonly undergo cleavage of the C–O bond when exposed to strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 238.65 .Scientific Research Applications
Synthesis of Insecticidal Esters
Ethyl 5-(chlorosulfonyl)-3-furoate is involved in the synthesis of insecticidal esters. This process includes chloromethylation followed by a Friedel–Crafts reaction, yielding various 5-substituted 3-furoates (Elliott, Janes, & Pearson, 1971).
Intermediates for Anti-inflammatory Agents
This compound also plays a role in synthesizing anti-inflammatory agents. Key steps include a one-pot sulfonylation and subsequent reactions leading to specific sulfonyl urea structures (Urban et al., 2003).
Synthesis of Glycosidase Inhibitors
In the field of enzyme inhibition, derivatives of this compound have been used to synthesize selective α-L-fucosidase and β-galactosidase inhibitors. This involves complex reactions with D-glucose and other compounds (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Production of Copolyesters
This compound is also crucial in creating copolyesters containing terephthalate and furoate units. This involves melt polycondensation, forming amorphous polymers with good thermal stability (Abid, Kamoun, Gharbi, & Fradet, 2008).
Synthesis of Biheteroaryls
In organic chemistry, this compound facilitates the synthesis of biheteroaryls via palladium-catalysed direct arylation of heteroaromatics, improving yield and efficiency (Fu, Zhao, Bruneau, & Doucet, 2012).
Corrosion Inhibition Studies
This compound is also studied in corrosion inhibition, particularly the effects of furan derivatives on steel in acidic environments (Khaled, 2010).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-chlorosulfonylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOVVUPHAKDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436047 | |
Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256373-91-8 | |
Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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